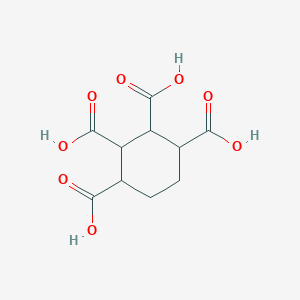
Copper;erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper erbium compounds are intermetallic compounds formed by the combination of copper and erbium. Erbium is a rare-earth metal belonging to the lanthanide series, while copper is a transition metal. These compounds exhibit unique properties due to the interaction between the two metals, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper erbium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing copper and erbium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired compound.
Metallothermic Reduction: Erbium fluoride can be reduced with calcium in the presence of copper to form copper erbium compounds.
Hydrothermal Method: This method involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment, facilitating the reaction between copper and erbium salts.
Industrial Production Methods
Industrial production of copper erbium compounds often involves the solid-state reaction method due to its simplicity and scalability. High-purity copper and erbium powders are mixed and heated in a controlled environment to produce the desired intermetallic compound.
Chemical Reactions Analysis
Types of Reactions
Copper erbium compounds undergo various chemical reactions, including:
Oxidation: Copper erbium compounds can oxidize in the presence of oxygen, forming oxides such as erbium oxide and copper oxide.
Reduction: These compounds can be reduced using strong reducing agents like hydrogen or lithium aluminum hydride.
Substitution: Copper erbium compounds can undergo substitution reactions where one metal is replaced by another metal in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or lithium aluminum hydride in an inert atmosphere.
Substitution: Metal salts in a suitable solvent under controlled conditions.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃) and copper oxide (CuO).
Reduction: Metallic erbium and copper.
Substitution: New intermetallic compounds with different metal compositions.
Scientific Research Applications
Copper erbium compounds have a wide range of scientific research applications, including:
Optical Materials: Due to their unique optical properties, these compounds are used in the development of lasers and optical amplifiers.
Magnetic Materials: The magnetic properties of copper erbium compounds make them suitable for use in magnetic refrigeration and other magnetic applications.
Biomedical Applications: These compounds are studied for their potential use in medical imaging and as contrast agents in magnetic resonance imaging (MRI).
Catalysis: Copper erbium compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism by which copper erbium compounds exert their effects involves the interaction between the copper and erbium atoms. The unique electronic configuration of erbium allows it to interact with copper, leading to the formation of stable intermetallic compounds. These interactions can influence the optical, magnetic, and catalytic properties of the compounds.
Comparison with Similar Compounds
Similar Compounds
Copper gadolinium compounds: Similar to copper erbium compounds, these compounds exhibit unique magnetic properties due to the interaction between copper and gadolinium.
Copper dysprosium compounds: These compounds are known for their high magnetic anisotropy and are used in magnetic applications.
Copper terbium compounds: These compounds have applications in optical materials due to their luminescent properties.
Uniqueness of Copper Erbium Compounds
Copper erbium compounds are unique due to their combination of optical and magnetic properties. The presence of erbium, with its unique electronic configuration, allows these compounds to exhibit strong luminescence and magnetic behavior, making them valuable in a wide range of applications.
Properties
CAS No. |
12018-74-5 |
|---|---|
Molecular Formula |
CuEr |
Molecular Weight |
230.81 g/mol |
IUPAC Name |
copper;erbium |
InChI |
InChI=1S/Cu.Er |
InChI Key |
ZHNLLLSTOKLTHV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
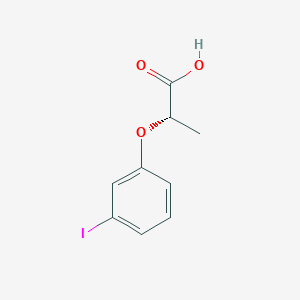
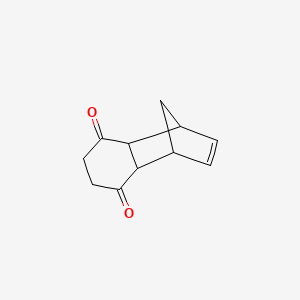
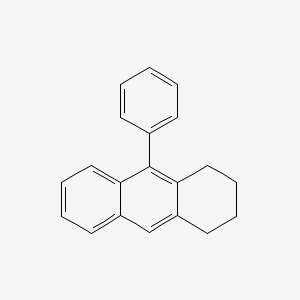
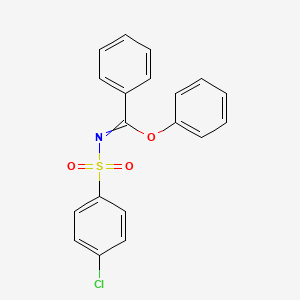
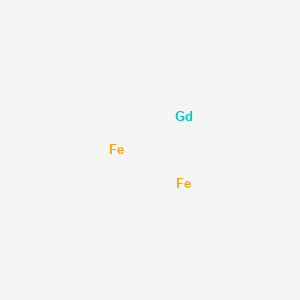
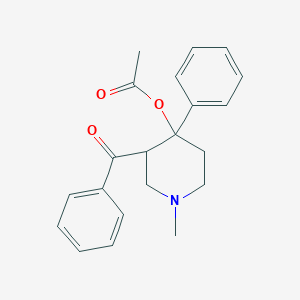
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
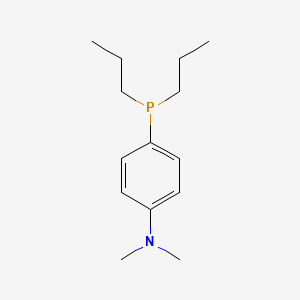
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
